phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, phenyl groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the phenyl and propan-2-yloxy groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Phenyl Groups: Phenyl groups can be introduced through substitution reactions using phenyl halides or phenylboronic acids.
Addition of Propan-2-yloxy Group: This step may involve etherification reactions using propan-2-ol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Phenyl (3R,4R)-3,4-dimethyl-4-(3-methoxyphenyl)piperidine-1-carboxylate: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
Phenyl (3R,4R)-3,4-dimethyl-4-(3-ethoxyphenyl)piperidine-1-carboxylate: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H29NO3 |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
phenyl (3R,4R)-3,4-dimethyl-4-(3-propan-2-yloxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-17(2)26-21-12-8-9-19(15-21)23(4)13-14-24(16-18(23)3)22(25)27-20-10-6-5-7-11-20/h5-12,15,17-18H,13-14,16H2,1-4H3/t18-,23+/m0/s1 |
InChI Key |
MSFQZVJWDMHZLE-FDDCHVKYSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.